molecular formula C24H18BNO2 B13176818 (3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid

(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid

Cat. No.: B13176818
M. Wt: 363.2 g/mol
InChI Key: BUIMQLGTVFCJDV-UHFFFAOYSA-N
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Description

(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a carbazole moiety attached to a biphenyl structure, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps :

    Starting Materials: The synthesis begins with 9-(3-bromophenyl)carbazole and trimethyl borate.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction mixture is heated to reflux in an appropriate solvent such as toluene or THF (tetrahydrofuran).

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired boronic acid derivative with high purity.

Industrial Production Methods: In an industrial setting, the production of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Solvents: Toluene, THF, and other organic solvents.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group coordinates with metal centers, facilitating the formation of carbon-carbon bonds through Suzuki coupling reactions . The carbazole moiety provides additional stability and electronic properties to the compound, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

[4-(3-carbazol-9-ylphenyl)phenyl]boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16,27-28H

InChI Key

BUIMQLGTVFCJDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O

Origin of Product

United States

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